ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and the nature of its interactions with these targets.
Biochemical Analysis
Biochemical Properties
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters or efflux pumps. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s subcellular localization can significantly impact its activity and function .
Preparation Methods
The synthesis of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable acid catalyst to form the indole ring.
Chlorination: The indole derivative is then chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: Finally, the esterification of the carboxylic acid group at the 2nd position is carried out using ethanol and an acid catalyst to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:
Ethyl 5-chloro-2-indolecarboxylate: Similar structure but lacks the methyl groups at the 1st and 3rd positions.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group at the 5th position and a methyl group at the 2nd position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group at the 6th position and an isobutoxy group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-chloro-1,3-dimethylindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTADIMUUPPIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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